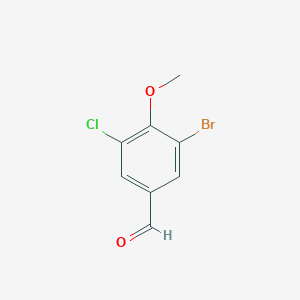

3-Bromo-5-cloro-4-metoxibenzaldehído

Descripción general

Descripción

The compound 3-Bromo-5-chloro-4-methoxybenzaldehyde is a halogenated aromatic aldehyde with potential applications in various fields such as the fragrance industry, agrochemicals, and pharmaceuticals. The presence of bromine, chlorine, and methoxy groups on the benzaldehyde core structure can significantly influence its chemical reactivity, physical properties, and potential for use in organic synthesis and material science.

Synthesis Analysis

The synthesis of halogenated benzaldehydes can be achieved through various methods, including halogenation of pre-existing aromatic compounds. For instance, the synthesis of related compounds like 3,5-dimethoxy-4-hydroxybenzaldehyde can be performed using copper [I]-catalyzed exchange of bromine by methoxide . Although the specific synthesis of 3-Bromo-5-chloro-4-methoxybenzaldehyde is not detailed in the provided papers, similar methodologies could potentially be applied, considering the reactivity of halogen substituents and the presence of a methoxy group.

Molecular Structure Analysis

The molecular structure of halogenated benzaldehydes is characterized by the presence of electron-withdrawing halogen atoms, which can influence the electron density distribution within the molecule. For example, in the case of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, X-ray analysis has been used to determine the orthorhombic crystal structure . The molecular structure of 3-Bromo-5-chloro-4-methoxybenzaldehyde would similarly be influenced by the halogen atoms and the methoxy group, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of halogenated benzaldehydes can lead to various chemical transformations. For instance, UV-induced conformational isomerization and photochemistry have been observed in 3-chloro-4-methoxybenzaldehyde, where UV-light can induce conversion between cis and trans conformers and lead to decarbonylation . The presence of bromine in 3-Bromo-5-chloro-4-methoxybenzaldehyde could further influence such photochemical reactions due to the heavy atom effect, which can enhance intersystem crossing and potentially lead to different photochemical pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzaldehydes are significantly affected by the substituents attached to the aromatic ring. For example, bromine substitution has been shown to decrease certain intermolecular contacts while increasing others, such as H···Br and Br···Br interactions, which can affect the crystalline arrangements and stability of the compounds . The electronic properties, such as HOMO and LUMO energies, and the chemical shifts observed in NMR analyses, provide insights into the stability and reactivity of these molecules . The presence of both bromine and chlorine in 3-Bromo-5-chloro-4-methoxybenzaldehyde would likely result in unique physical and chemical properties, including its spectroscopic characteristics, solubility, and potential for forming specific intermolecular interactions.

Aplicaciones Científicas De Investigación

Síntesis Química

“3-Bromo-5-cloro-4-metoxibenzaldehído” se utiliza en la síntesis de varios compuestos químicos . Es un ingrediente clave en la producción de varios compuestos de base de Schiff .

Investigación Biológica

Este compuesto es producido por el hongo de pudrición blanca Bjerkandera adusta . El hongo también produce otros compuestos fenólicos clorados volátiles, lo que indica un posible papel de "this compound" en procesos o interacciones biológicas .

Producción de Compuestos Halogenados

El compuesto está involucrado en la producción de compuestos halogenados. Cuando se agrega bromuro al medio de cultivo de Bjerkandera adusta, conduce a la producción de compuestos bromados, incluido "this compound" .

Reacciones Alcalinas

En soluciones alcalinas, como KOH, el ion hidróxido de la base puede atacar el hidrógeno α de la cetona en "this compound", formando un carbanión que puede estabilizarse por resonancia y liberar la molécula de H2O .

Estudios Espectroscópicos

El compuesto se puede utilizar en estudios espectroscópicos. Por ejemplo, se pueden realizar estudios FTIR y Raman para determinar su estructura química y grupos funcionales .

Impacto Ambiental

La producción y el uso de "this compound" y compuestos halogenados similares pueden tener impactos ambientales significativos. Estos compuestos pueden contribuir al agotamiento del ozono y al calentamiento global .

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other benzaldehyde derivatives, it may interact with its targets through covalent bonding or intermolecular forces .

Pharmacokinetics

Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

It is likely that the compound’s effects are dependent on its specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Bromo-5-chloro-4-methoxybenzaldehyde. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interaction with targets .

Propiedades

IUPAC Name |

3-bromo-5-chloro-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDGICQPFOAWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397503 | |

| Record name | 3-bromo-5-chloro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

161565-36-2 | |

| Record name | 3-bromo-5-chloro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

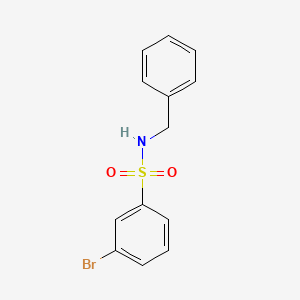

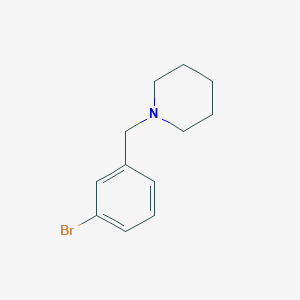

Feasible Synthetic Routes

Q & A

Q1: What is significant about the discovery of 3-bromo-5-chloro-4-methoxybenzaldehyde?

A1: This compound, produced by the fungus Bjerkandera adusta when grown in a bromide-rich medium, is significant because it is a previously unreported natural product. [] The research demonstrates the fungus's capability to biosynthesize halogenated organic compounds, including this novel molecule. This finding opens up avenues for exploring the potential uses of such compounds and understanding the mechanisms by which fungi produce them.

Q2: How does the production of 3-bromo-5-chloro-4-methoxybenzaldehyde relate to other compounds produced by Bjerkandera adusta?

A2: The study shows that Bjerkandera adusta produces a range of halogenated and non-halogenated aromatic compounds. [] For instance, the fungus produces chlorinated derivatives like 3-chloro-4-methoxybenzaldehyde even at very low chloride concentrations. When bromide is added, it produces brominated compounds like 3-bromo-4-methoxybenzaldehyde and, interestingly, the mixed halogenated compound 3-bromo-5-chloro-4-methoxybenzaldehyde. This suggests a flexible biosynthetic pathway in the fungus capable of incorporating different halogens depending on their availability in the environment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274306.png)

![4-ethyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274309.png)

![1-{4-[3-(3-Bromophenyl)acryloyl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B1274310.png)

![benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1274319.png)

![1-(2-Aminobenzo[d]thiazol-6-yl)ethanone](/img/structure/B1274329.png)